![molecular formula C14H15ClN2O2S B2990379 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1006287-06-4](/img/structure/B2990379.png)

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of these derivatives involves the use of 1 H NMR, 13 C NMR, HPLC and MS spectral analysis . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include 1,3-dipolar cycloaddition . The arylbenzothiazolylether diazonium salts are used as dual-function reagents in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Wissenschaftliche Forschungsanwendungen

Thiazolides as Anti-Infective Agents

Thiazolides, including derivatives like nitazoxanide and its variants, are known for their wide-ranging anti-infective properties. These compounds, modified with different functional groups including chloro, bromo, and others, exhibit activities against various pathogens such as helminths, protozoa, enteric bacteria, and viruses. They have been shown to possess multiple mechanisms of action. In the case of microaerophilic bacteria and parasites, the reduction of specific functional groups into toxic intermediates is crucial. For mammalian cells, some thiazolides can trigger apoptosis, which is also effective against intracellular pathogens. The exact mode of action against helminths remains to be elucidated (Hemphill et al., 2012).

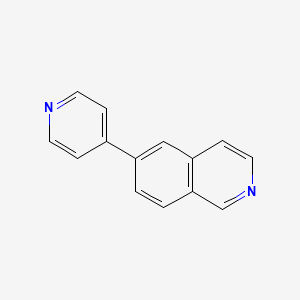

Synthesis and Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives synthesized using benzothiazoles have been studied for their antimicrobial activity. These compounds show variable and modest activity against different strains of bacteria and fungi. The structural characterization of these compounds includes elemental analysis and various spectral studies. This research contributes to the understanding of how benzothiazole derivatives, possibly including the (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, could be used in antimicrobial applications (Patel et al., 2011).

Antitumor Properties of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, a derivative designed as a biologically stable compound without a nitro group showed significant inhibitory effects on tumor growth in vivo. This suggests the potential application of benzothiazole derivatives, including this compound, in the development of novel antitumor agents (Yoshida et al., 2005).

Diastereoselective Synthesis of Spiro Compounds

The diastereoselective synthesis of spiro compounds using benzothiazolium salts has been explored, producing novel derivatives. These compounds, characterized through NMR, IR, HRMS spectroscopy, and X-ray crystallography, could have potential applications in various fields of chemistry and medicine, including the exploration of their biological activities (Zeng et al., 2018).

Wirkmechanismus

The most active benzo- [d]-imidazo- [2,1- b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC 90 of 7.05 μM and IC 50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra . Another compound, IT06, which possesses a 2,4-dichloro phenyl moiety, also showed significant activity .

Safety and Hazards

Zukünftige Richtungen

The benzo[d]thiazole derivatives show potential as antimycobacterial agents, suggesting a direction for future research . Further studies could focus on understanding the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Eigenschaften

IUPAC Name |

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-19-7-6-17-11-5-4-10(15)8-12(11)20-14(17)16-13(18)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUZJHQCUDXSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)

![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)

![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)

![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)

![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)

![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)